molecular formula C20H21N3O2 B2710198 N-(3,4-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide CAS No. 1116082-36-0

N-(3,4-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

Cat. No. B2710198
CAS RN: 1116082-36-0
M. Wt: 335.407
InChI Key: ZONNDZLSQPTDCT-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide, also known as EMA401, is a novel small molecule drug that has been developed for the treatment of chronic pain. It is a selective antagonist of the angiotensin II type 2 (AT2) receptor, which plays a key role in the regulation of pain and inflammation.

Scientific Research Applications

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, related to the compound , demonstrated significant in vitro antitumor activity. These compounds showed broad-spectrum antitumor effects with GI50 values indicating 1.5–3.0-fold more potency compared to the positive control 5-FU. The study highlights the potential of similar compounds in cancer therapy due to their selective activities towards various cancer cell lines, including CNS, renal, breast cancer, and leukemia (Ibrahim A. Al-Suwaidan et al., 2016).

Structural Aspects and Properties

Research on amide-containing isoquinoline derivatives has explored their ability to form gels and crystalline salts with mineral acids. These compounds, closely related to N-(3,4-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide, exhibit unique structural aspects and properties, such as enhanced fluorescence emission in host–guest complexes. This study suggests potential applications in material science and pharmaceuticals due to their structural versatility and fluorescence properties (A. Karmakar et al., 2007).

Spectroscopy and Molecular Docking

An in-depth structural and vibrational study on a similar compound, 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide, used spectroscopy and molecular docking to understand its properties. The research found that this compound exhibits nonlinear optical properties and potential inhibitory activity against the BRCA2 complex, indicating its usefulness in the development of new therapeutic agents (A. El-Azab et al., 2016).

Antifungal Agents

The discovery of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, including compounds structurally related to this compound, as broad-spectrum antifungal agents represents a significant advancement in the fight against fungal infections. These compounds exhibit fungicidal activity against Candida and Aspergillus species, highlighting their potential as a new class of antifungal treatments (D. Bardiot et al., 2015).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-18-22-17-8-6-5-7-16(17)20(23-18)25-12-19(24)21-15-10-9-13(2)14(3)11-15/h5-11H,4,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONNDZLSQPTDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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